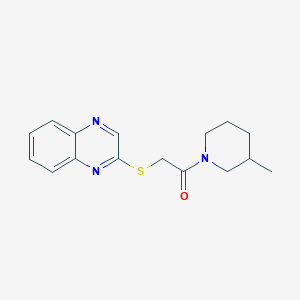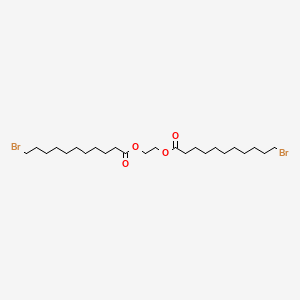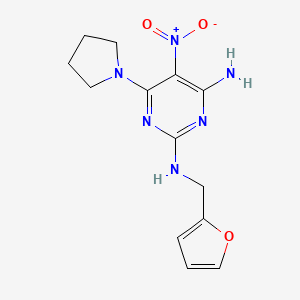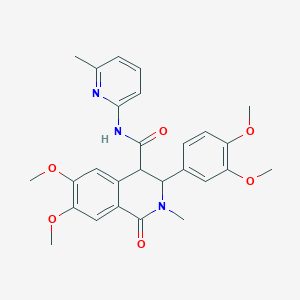
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-N-(6-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-N-(6-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide is a member of isoquinolines.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The compound has been used in the synthesis of novel derivatives with substituents in various positions, contributing to the exploration of new chemical entities (Aghekyan et al., 2009).
Electochemical Oxidation Studies
- Electrochemical oxidation studies have involved this compound, aiding in understanding the oxidation mechanisms of aromatic ethers (Carmody et al., 1980).
Acid Cyclization Research
- Research on acid cyclization of amino-substituted heterocycles has included this compound, leading to the synthesis of various heterocyclic compounds (Zinchenko et al., 2009).
Pummerer-Type Cyclization
- It has been employed in the synthesis of tetrahydroisoquinoline and benzazepine derivatives, demonstrating the utility of Pummerer-type cyclization in medicinal chemistry (Saitoh et al., 2001).
Bioisosteric Replacement Methodology
- Studies on bioisosteric replacement methodology have used this compound to increase analgesic activity in certain derivatives, showcasing its role in drug design (Ukrainets et al., 2016).
Radioligand Binding Studies
- In radioligand binding studies, derivatives of this compound have been evaluated for their affinity to specific binding sites, contributing to neuropharmacology research (Graulich et al., 2006).
Chiral Synthesis
- The compound has facilitated the chiral synthesis of functionalized tetrahydroisoquinolines, important in the synthesis of complex organic molecules (Lee et al., 2012).
Meisenheimer Rearrangement
- It has been used in the study of Meisenheimer rearrangement in heterocyclic synthesis, providing insights into novel synthetic pathways (Bremner et al., 1980).
Niobium Pentachloride Mediated Synthesis
- Research involving niobium pentachloride mediated synthesis of carboxamides incorporates this compound, illustrating its role in novel synthetic methods (Nery et al., 2003).
Crystallographic Analysis
- Crystallographic analysis has been performed on derivatives of this compound, aiding in the structural elucidation of complex heterocycles (Bailey et al., 1995).
Propriétés
Nom du produit |
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-N-(6-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
|---|---|
Formule moléculaire |
C27H29N3O6 |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-N-(6-methylpyridin-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C27H29N3O6/c1-15-8-7-9-23(28-15)29-26(31)24-17-13-21(35-5)22(36-6)14-18(17)27(32)30(2)25(24)16-10-11-19(33-3)20(12-16)34-4/h7-14,24-25H,1-6H3,(H,28,29,31) |
Clé InChI |
AMDHZXXQDIWVNQ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2C(N(C(=O)C3=CC(=C(C=C23)OC)OC)C)C4=CC(=C(C=C4)OC)OC |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)C2C(N(C(=O)C3=CC(=C(C=C23)OC)OC)C)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-Aminopropoxy)propoxy]propan-2-amine](/img/structure/B1227801.png)
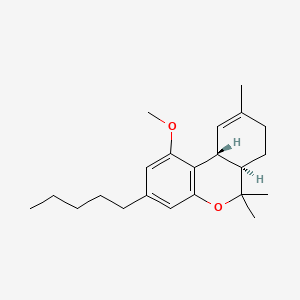

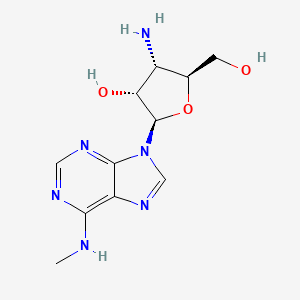
![1-(3,5-Dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone](/img/structure/B1227809.png)
![2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester](/img/structure/B1227810.png)
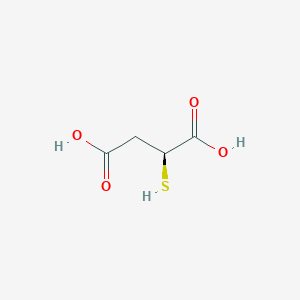
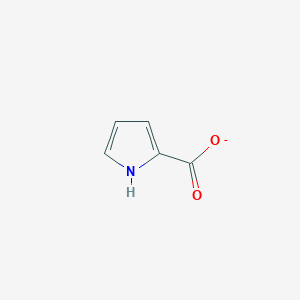
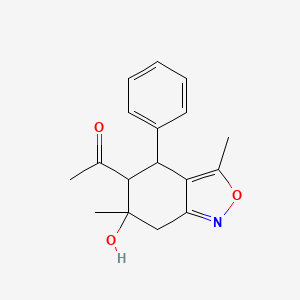
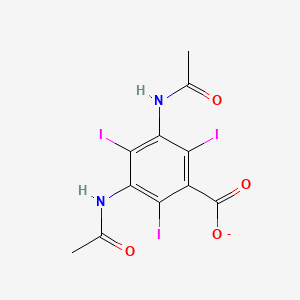
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide](/img/structure/B1227820.png)
